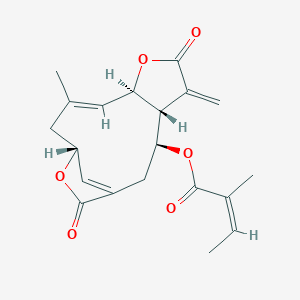
Isoscabertopin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isoscabertopin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Isoscabertopin, also known as Scabertopin, is a sesquiterpene lactone isolated from Elephantopus scaber L . It has been identified for its anti-tumor activities . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary targets of this compound are still under investigation. It is known that the compound exhibits anti-tumor activities .
Mode of Action
It is known to exhibit anti-tumor activities , but the specific interactions with its targets and the resulting changes are still being researched.
Biochemical Pathways
It is known that the compound can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is still under investigation .
Result of Action
This compound has been found to exhibit anti-tumor activities . In vitro studies have shown that it can induce necroptosis in bladder cancer cells .
Action Environment
It is known that the compound is stable under room temperature conditions .
Biochemische Analyse
Biochemical Properties
Isoscabertopin interacts with various enzymes, proteins, and other biomolecules. It is part of the sesquiterpene lactones, a group of compounds known for their potent anticancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have demonstrated its antitumor effect on SMMC-7721, HeLa, and Caco cell lines . It induces morphological changes and DNA fragmentation, evidencing apoptosis
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoscabertopin is typically isolated from the whole plant of Elephantopus scaber L. through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol . The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, there is ongoing research into synthetic methods to produce this compound on an industrial scale. These methods involve the use of precursor molecules and catalysts under controlled conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Isoscabertopin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
- Scabertopin
- Deoxyelephantopin
- Isodeoxyelephantopin
Eigenschaften
IUPAC Name |
[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-GAFRNKKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


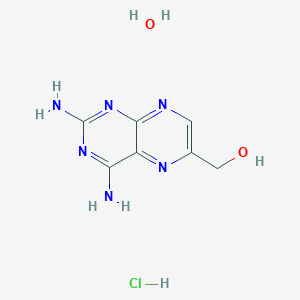


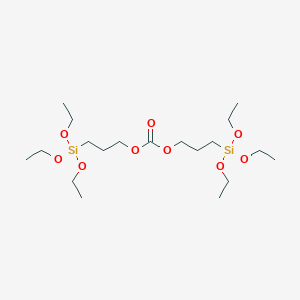
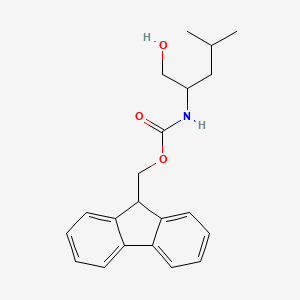

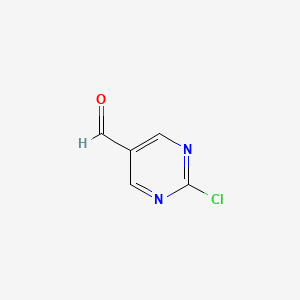


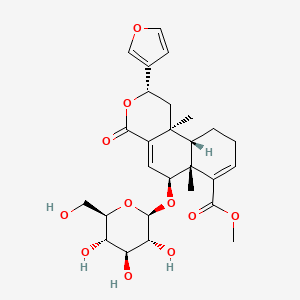
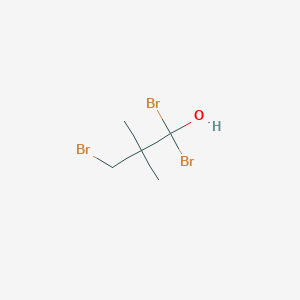
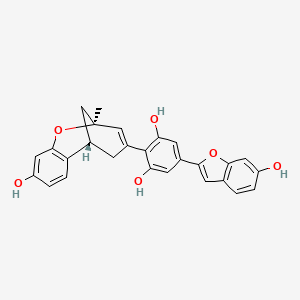
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)
